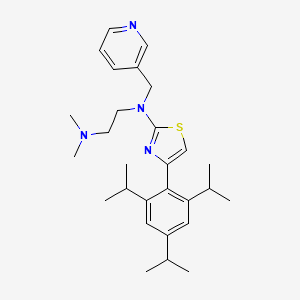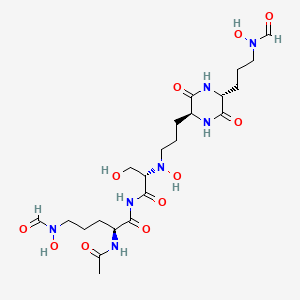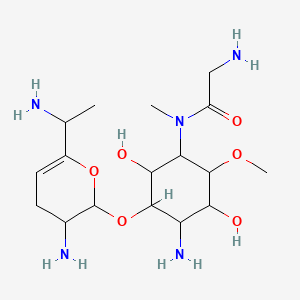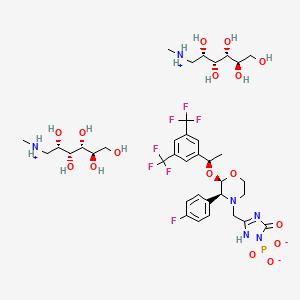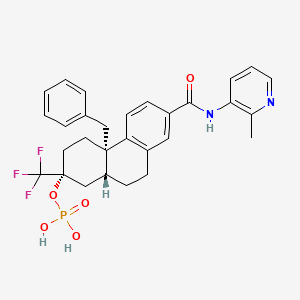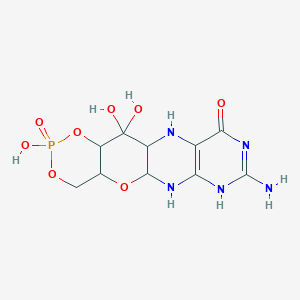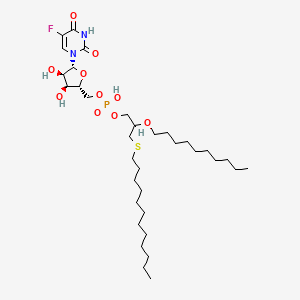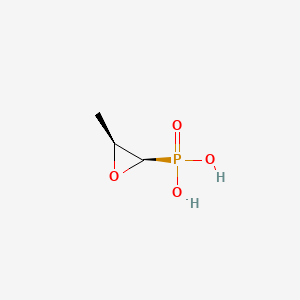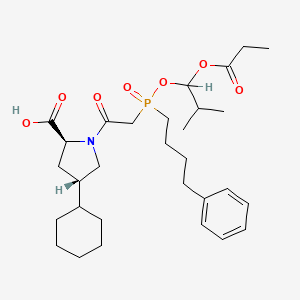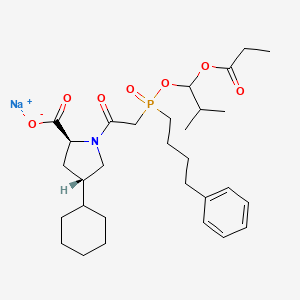
Kidamycin
Descripción general
Descripción
Kidamycin is an anthracycline antibiotic with notable anticancer activity. It belongs to the pluramycin family of antibiotics, which are characterized by their complex structures and significant biological activities. This compound was first synthesized from a strain of Streptomyces bacteria isolated from a soil sample . It has shown high efficacy against gram-positive bacteria and various cancer models, including Ehrlich ascites carcinoma, Sarcoma 180, NF-sarcoma, and Yoshida sarcoma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Kidamycin is synthesized through a series of biosynthetic steps involving glycosylation and methylation. The biosynthesis involves the attachment of N,N-dimethylvancosamine to the C10 position of the angucycline aglycone, followed by the transfer of an anglosamine moiety to the C8 position . The genes encoding the biosynthetic enzymes responsible for these steps have been identified in the this compound-producing Streptomyces sp. W2061 strain .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces bacteria under controlled conditions. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification steps to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions: Kidamycin undergoes various chemical reactions, including glycosylation, methylation, and oxidation. The glycosylation steps involve the attachment of sugar moieties to the angucycline core, while methylation involves the addition of methyl groups to specific positions on the molecule .
Common Reagents and Conditions: The glycosylation reactions are catalyzed by glycosyltransferase enzymes, while methylation is facilitated by methyltransferase enzymes. These reactions typically occur under mild conditions, with the presence of specific cofactors and substrates required for enzyme activity .
Major Products Formed: The major products formed from these reactions include the fully glycosylated and methylated forms of this compound, which exhibit enhanced biological activity compared to the aglycone precursor .
Aplicaciones Científicas De Investigación
Kidamycin has a wide range of scientific research applications due to its potent biological activities. In chemistry, it serves as a model compound for studying complex biosynthetic pathways and enzyme-catalyzed reactions. In biology and medicine, this compound is used as an anticancer agent, with studies demonstrating its efficacy against various tumor models . Additionally, this compound’s antibiotic properties make it valuable in the study of bacterial resistance mechanisms and the development of new antimicrobial agents .
Mecanismo De Acción
Kidamycin is similar to other pluramycin family compounds, such as hedamycin and rubiflavinone C-1 . These compounds share structural similarities, including the angucycline core and glycosylated residues. this compound is unique due to its specific glycosylation pattern and the presence of N,N-dimethylvancosamine and anglosamine moieties . This unique structure contributes to its distinct biological activities and therapeutic potential .
Comparación Con Compuestos Similares
- Hedamycin
- Rubiflavinone C-1
- Pluramycin A
- Saptomycin H
Kidamycin’s unique structural features and potent biological activities make it a valuable compound for scientific research and therapeutic applications.
Propiedades
IUPAC Name |
2-[(E)-but-2-en-2-yl]-10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H48N2O9/c1-11-17(2)26-15-25(42)29-18(3)12-23-31(37(29)50-26)36(46)32-30(35(23)45)21(27-14-24(40(7)8)33(43)19(4)48-27)13-22(34(32)44)28-16-39(6,41(9)10)38(47)20(5)49-28/h11-13,15,19-20,24,27-28,33,38,43-44,47H,14,16H2,1-10H3/b17-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTJRTUKCOVIMD-GZTJUZNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H48N2O9 | |
| Record name | Kidamycin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Kidamycin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11072-82-5 | |
| Record name | Kidamycin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Kidamycin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


